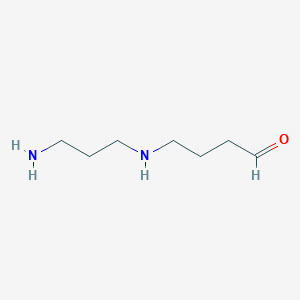
Clinofibrate Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clinofibrate Impurity 1 is a chemical compound associated with the drug clinofibrate, which is used primarily as a lipid-lowering agent. Clinofibrate belongs to the class of fibrates, which are known for their ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the blood. This compound is one of the by-products or degradation products formed during the synthesis or storage of clinofibrate .
Preparation Methods
The preparation of Clinofibrate Impurity 1 involves several synthetic routes and reaction conditions. One common method includes the photodegradation of clinofibrate in aqueous media under ultraviolet light. This process gradually degrades clinofibrate, resulting in the formation of several photoproducts, including this compound . The specific synthetic route involves the elimination of 2-methylbutanoic acid and other photochemical reactions such as decarboxylation .
Chemical Reactions Analysis
Clinofibrate Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clinofibrate Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation pathways of clinofibrate.
Biology: Research on the biological activity of this compound helps in understanding its potential effects on biological systems.
Medicine: Studying the impurity can provide insights into the safety and efficacy of clinofibrate as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Clinofibrate Impurity 1 is not well-documented, but it is likely related to its parent compound, clinofibrate. Clinofibrate acts by activating peroxisome proliferator-activated receptors, which play a key role in lipid metabolism. These receptors regulate the expression of genes involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
Clinofibrate Impurity 1 can be compared with other similar compounds, such as:
Clofibrate: Another fibrate drug with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that is used to lower lipid levels in the blood.
This compound is unique due to its specific formation pathway and its role as a degradation product of clinofibrate. Understanding its properties and behavior is crucial for ensuring the safety and efficacy of clinofibrate as a pharmaceutical agent .
Properties
CAS No. |
30299-29-7 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)


